1-(2-Fluoroethyl)pyrazole-3-boronic Acid Pinacol Ester
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Overview
Description
1-(2-Fluoroethyl)pyrazole-3-boronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. Boronic esters, including pinacol boronic esters, are valuable building blocks in organic synthesis due to their stability and versatility in various chemical reactions .
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)pyrazole-3-boronic Acid Pinacol Ester typically involves the reaction of 1-(2-Fluoroethyl)pyrazole with boronic acid pinacol ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
1-(2-Fluoroethyl)pyrazole-3-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Scientific Research Applications
1-(2-Fluoroethyl)pyrazole-3-boronic Acid Pinacol Ester has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of inhibitors for therapeutic enzymes and kinases, which are important targets in the treatment of various diseases.
Material Science: Boronic esters are used in the design of new materials, including polymers and sensors.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)pyrazole-3-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions, such as Suzuki-Miyaura coupling and protodeboronation. In these reactions, the boronic ester group acts as a nucleophile, transferring its organic group to a palladium catalyst or undergoing radical-mediated transformations .
Comparison with Similar Compounds
1-(2-Fluoroethyl)pyrazole-3-boronic Acid Pinacol Ester can be compared with other boronic esters, such as:
1-Ethyl-1H-pyrazole-4-boronic Acid Pinacol Ester: This compound has similar reactivity and applications in organic synthesis.
Phenylboronic Acid Pinacol Ester: This compound is commonly used in the design of new drugs and drug delivery devices.
Properties
Molecular Formula |
C11H18BFN2O2 |
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Molecular Weight |
240.08 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C11H18BFN2O2/c1-10(2)11(3,4)17-12(16-10)9-5-7-15(14-9)8-6-13/h5,7H,6,8H2,1-4H3 |
InChI Key |
GLCFLXBGJUYWDF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)CCF |
Origin of Product |
United States |
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